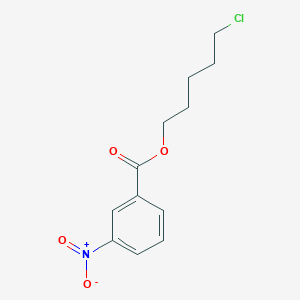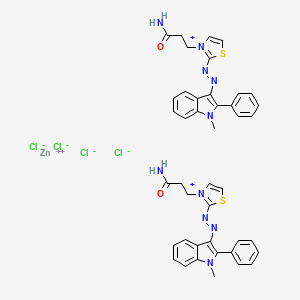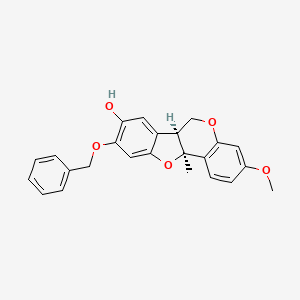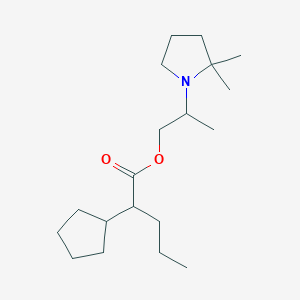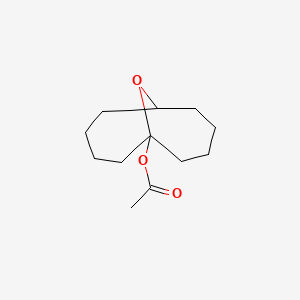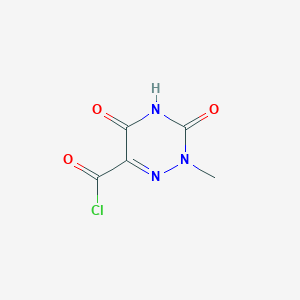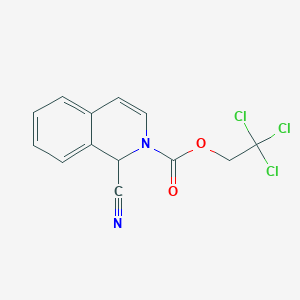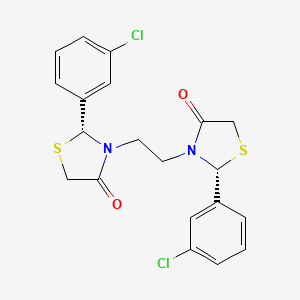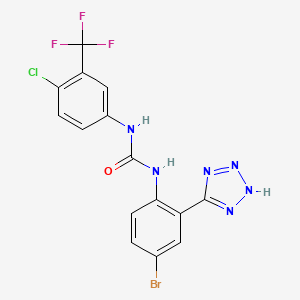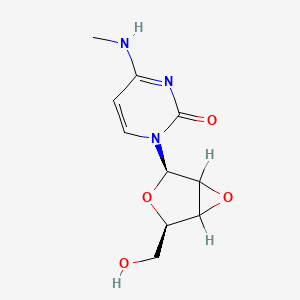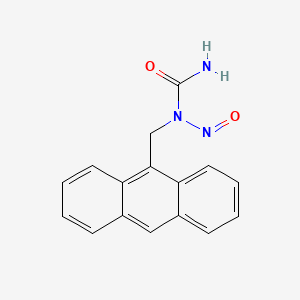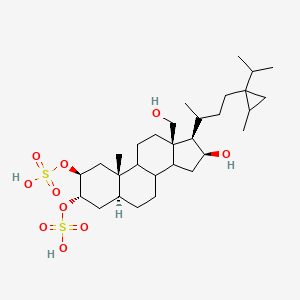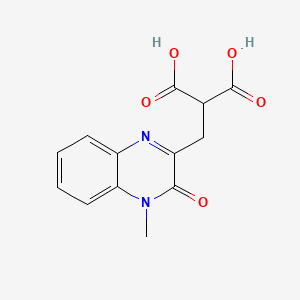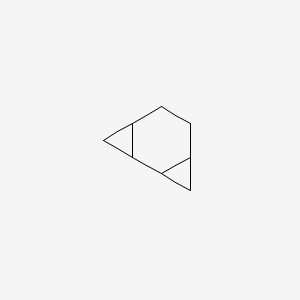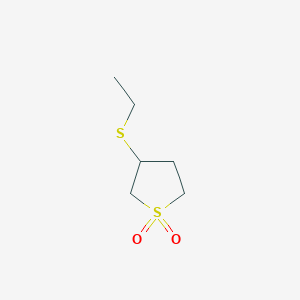
3-Ethylsulfanylthiolane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 242026 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 242026 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes can vary, but they generally involve the formation of key bonds and functional groups that define the structure of NSC 242026.
Industrial Production Methods
Industrial production of NSC 242026 may involve scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly employed in industrial settings.
化学反应分析
Types of Reactions
NSC 242026 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 242026 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to enhance reaction rates. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from the reactions of NSC 242026 depend on the specific reaction conditions and reagents used. These products often retain the core structure of NSC 242026 but with modifications to functional groups or additional substituents.
科学研究应用
NSC 242026 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: NSC 242026 is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research into NSC 242026 includes its potential therapeutic applications, such as its effects on specific diseases or conditions.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of NSC 242026 involves its interaction with specific molecular targets. These interactions can affect various pathways within cells, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the context of its use, but they often involve key enzymes or receptors that regulate important biological processes.
相似化合物的比较
Similar Compounds
NSC 242026 can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
NSC 123456: Known for its similar reactivity and applications in chemical synthesis.
NSC 789012: Studied for its biological interactions and potential therapeutic uses.
NSC 345678: Used in industrial applications for its catalytic properties.
Uniqueness
What sets NSC 242026 apart from these similar compounds is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications where other compounds may not be as effective.
属性
CAS 编号 |
17200-25-8 |
|---|---|
分子式 |
C6H12O2S2 |
分子量 |
180.3 g/mol |
IUPAC 名称 |
3-ethylsulfanylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O2S2/c1-2-9-6-3-4-10(7,8)5-6/h6H,2-5H2,1H3 |
InChI 键 |
LQHOHVQPOFGBNO-UHFFFAOYSA-N |
规范 SMILES |
CCSC1CCS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


